吡咯烷亚油酰胺

描述

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Pyrrolidine is a versatile scaffold in drug discovery. It’s used in the synthesis of various bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents. It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .科学研究应用

化学反应中的有机催化剂: 吡咯烷衍生物,如取代的脯氨酰胺或吡咯烷,已用作多种反应中的有机催化剂。这些衍生物已成功固定化,用于各种化学过程,在可回收性和可重复使用性方面具有优势 (Gruttadauria、Giacalone 和 Noto,2008).

神经保护和抗癫痫药: 与吡咯烷亚油酰胺密切相关的吡咯烷酮衍生物因其在中风后的神经保护作用和作为抗癫痫药而受到研究。这些化合物以增强学习和记忆力以及在治疗认知损伤和癫痫中的潜力而闻名 (Shorvon,2001).

药物中的生物活性: 作为吡咯烷亚油酰胺的核心成分,吡咯以其生物活性支架而闻名。具有吡咯环系的化合物已用于具有各种生物学特性的药物中,包括抗癌、抗菌和抗疟疾作用 (Bhardwaj、Gumber、Abbot、Dhiman 和 Sharma,2015).

医学中的吡咯并[3,4-c]吡啶衍生物: 含有与吡啶核融合的吡咯烷部分的衍生物显示出广泛的药理特性。这些衍生物已被开发用于治疗神经和免疫系统疾病,并表现出抗糖尿病、抗分枝杆菌、抗病毒和抗肿瘤活性 (Wójcicka 和 Redzicka,2021).

分析方法: 与吡咯烷衍生物相关的吡咯烷二酯生物碱 (PA) 已被广泛研究用于在各种物质中的检测和定量。分析技术的进步显着提高了这些测量的准确性 (Monteiro-Silva 和 Gonz'alez-Aguilar,2013).

治疗中的合成离子转运蛋白: 吡咯烷基化合物因其作为合成离子转运蛋白的作用而受到研究,在破坏细胞离子稳态方面具有潜在的治疗应用,这可能导致某些疾病的细胞凋亡和治疗效果 (Ko 等人,2014).

作用机制

Target of Action

Pyrrolidine Linoleamide, a derivative of the amide of linoleic acid, is known to show potent antiproliferative activity against an array of cancer cell lines . . Pyrrolidine alkaloids, a group to which Pyrrolidine Linoleamide belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that pyrrolidine alkaloids can interact with various targets to exert their biological effects . The mode of action is likely to be dependent on the specific target that the compound interacts with.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolidine alkaloids, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, the parent compound, have been compared with those of the parent aromatic pyrrole and cyclopentane , which may provide some insights into the potential pharmacokinetic properties of Pyrrolidine Linoleamide.

Result of Action

Pyrrolidine Linoleamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells . It is more than 4-fold more effective against cancer cells than non-cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

The stereochemistry of the pyrrolidine ring, which is a significant feature of pyrrolidine linoleamide, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the spatial orientation of substituents and the stereochemistry of the compound could potentially influence its action and efficacy.

安全和危害

未来方向

属性

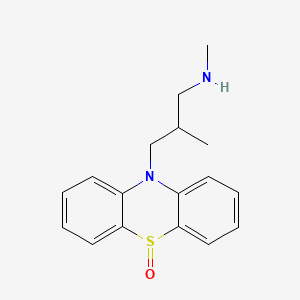

IUPAC Name |

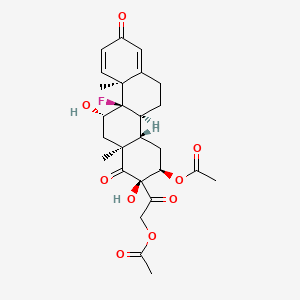

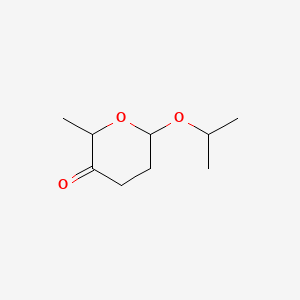

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)